molecular formula C12H19NO3 B8124363 Racemic-(1S,4S)-tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Racemic-(1S,4S)-tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8124363
M. Wt: 225.28 g/mol
InChI Key: OGBSSEYEKYIOTI-JOYOIKCWSA-N
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Description

tert-Butyl (1S,4S)-1-ethenyl-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes an oxazabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(1S,4S)-tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, Racemic-(1S,4S)-tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Racemic-(1S,4S)-tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1S,4S)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its specific stereochemistry and the presence of both an oxazabicyclo heptane core and a tert-butyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl (1S,4S)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-12-6-9(7-15-12)13(8-12)10(14)16-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSSEYEKYIOTI-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CO2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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